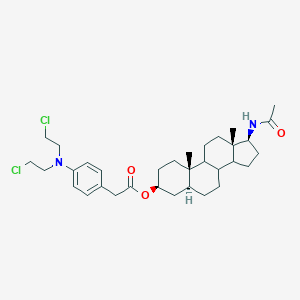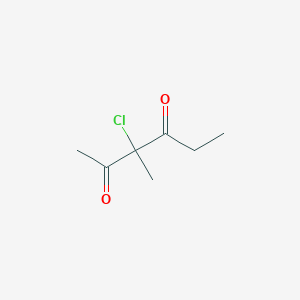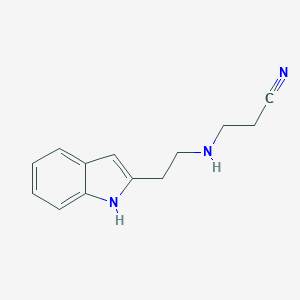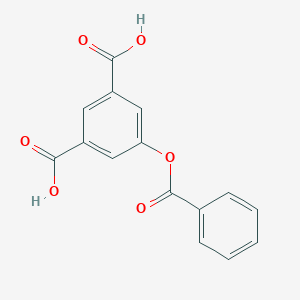
5-(Benzoyloxy)benzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzoyloxy)benzene-1,3-dicarboxylic acid, commonly known as BBD, is an organic compound with the chemical formula C16H12O6. It is a white crystalline powder that is soluble in organic solvents like ethanol and acetone but insoluble in water. BBD is a versatile compound that has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wirkmechanismus
BBD has been found to inhibit the activity of certain enzymes and proteins involved in the inflammatory response. It does this by binding to the active site of the enzymes and preventing their function. BBD also inhibits the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. This inhibition leads to a reduction in the production of inflammatory mediators and an overall decrease in inflammation.
Biochemische Und Physiologische Effekte
BBD has been found to exhibit anti-inflammatory effects in various animal models of inflammation. It has also been found to reduce the production of certain inflammatory mediators like prostaglandins and cytokines. BBD has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids, leading to a reduction in the production of triglycerides and cholesterol.
Vorteile Und Einschränkungen Für Laborexperimente
BBD has several advantages as a compound for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, it also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. Additionally, BBD has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
Zukünftige Richtungen
There are several future directions for research on BBD. One potential area of study is the development of more effective anti-inflammatory drugs based on BBD. Another potential area of study is the exploration of BBD's effects on other physiological systems, such as the nervous system. Additionally, further research is needed to establish the safety and efficacy of BBD in clinical settings.
In conclusion, BBD is a versatile compound that has potential applications in scientific research, particularly in the fields of biochemistry and physiology. It exhibits anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. BBD has also been used in the study of the mechanisms of action of certain enzymes and proteins. While it has several advantages as a compound for use in lab experiments, it also has some limitations, and further research is needed to establish its safety and efficacy in clinical settings.
Synthesemethoden
BBD can be synthesized through various methods, including the reaction of benzene-1,3-dicarboxylic acid with benzoyl chloride in the presence of a catalyst like pyridine. The reaction can be carried out under reflux conditions, and the resulting product can be purified through recrystallization. Other methods of synthesis include the reaction of benzene-1,3-dicarboxylic acid with benzoyl chloride in the presence of a base like sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
BBD has been used in various scientific research studies due to its potential applications in biochemistry and physiology. It has been found to exhibit anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. BBD has also been used in the study of the mechanisms of action of certain enzymes and proteins, particularly those involved in the metabolism of carbohydrates and lipids.
Eigenschaften
CAS-Nummer |
102059-70-1 |
|---|---|
Produktname |
5-(Benzoyloxy)benzene-1,3-dicarboxylic acid |
Molekularformel |
C15H10O6 |
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
5-benzoyloxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10O6/c16-13(17)10-6-11(14(18)19)8-12(7-10)21-15(20)9-4-2-1-3-5-9/h1-8H,(H,16,17)(H,18,19) |
InChI-Schlüssel |
XDZUONXJNHZFMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Synonyme |
BENZOYLOXY-3,5-BENZENEDICARBOXYLICACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



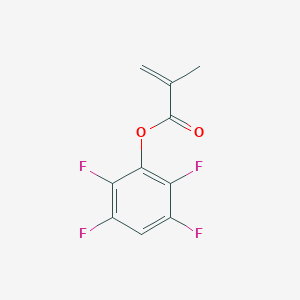
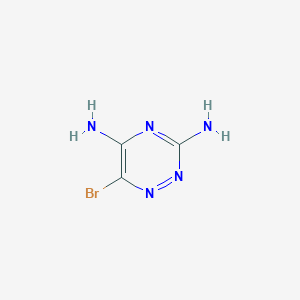
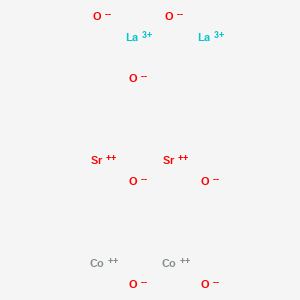
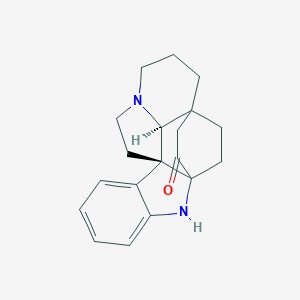
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)
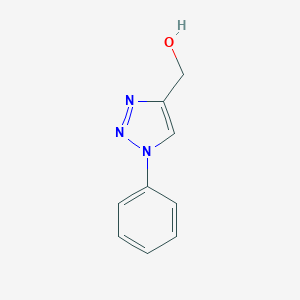
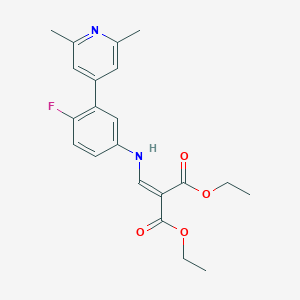
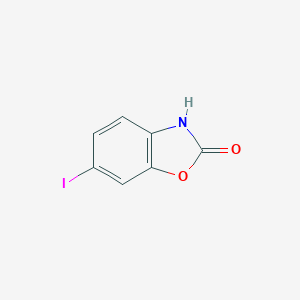
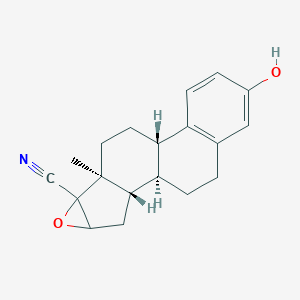
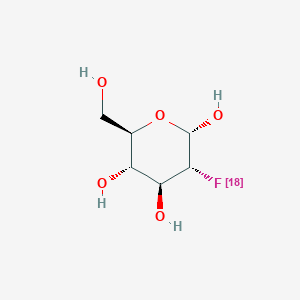
![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
